2-phenyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-Phenyl-1H-imidazole-4,5-dicarbonitrile is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The molecular formula of this compound is C11H6N4 and it has a molecular weight of 194.19 g/mol.
Molecular Structure Analysis
The molecular structure of 2-phenyl-1H-imidazole-4,5-dicarbonitrile consists of an imidazole ring attached to a phenyl group and two nitrile groups . The exact 3D structure and other details could not be found in the available resources.Physical And Chemical Properties Analysis
The melting point of 2-phenyl-1H-imidazole-4,5-dicarbonitrile is reported to be between 192-196°C . Other physical and chemical properties such as solubility, density, and refractive index are not available in the current resources.Scientific Research Applications
Catalytic Applications
2-Phenyl-1H-imidazole-4,5-dicarbonitrile derivatives have been explored for their catalytic properties. A study by Bats, Schell, & Engels (2013) reported the crystal structures of three substituted 1H-imidazole-4,5-dicarbonitrile compounds used as catalysts in the coupling reaction of nucleoside methyl phosphonamidites. These compounds demonstrated significant nonplanarity due to steric repulsion between groups, influencing their catalytic activity.
Antimicrobial Properties
Research into the antimicrobial properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives has also been conducted. Desai et al. (2015) synthesized a series of these compounds and evaluated their in vitro antibacterial and antifungal activities (Desai, Shihory, Bhatt, Patel, & Karkar, 2015). Their findings indicated potent antimicrobial activity against a range of microorganisms.
Corrosion Inhibition
Imidazole derivatives, including 2-phenyl-1H-imidazole-4,5-dicarbonitrile, have been studied for their corrosion inhibition efficacy. Prashanth et al. (2021) investigated the corrosion inhibition potential of new imidazole derivatives on mild steel in acidic solutions. They found that these derivatives displayed high corrosion inhibition efficiency, attributed to their strong adsorption on metal surfaces (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Thermal and Structural Properties
The thermal and structural properties of 2-phenyl-1H-imidazole-4,5-dicarbonitrile derivatives have been a subject of study. Lewczuk et al. (2020) synthesized and characterized a high-nitrogen compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), revealing its high thermal stability and potential as a material for energetic compounds (Lewczuk, Książek, Gańczyk-Specjalska, & Cieślak, 2020).
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSHQANDAMACEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356258 | |
Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
50847-06-8 | |
Record name | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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